1-(2-Methoxyphenyl)-4-(5-{[(2-methoxyphenyl)sulfonyl]methyl}-2-furoyl)piperazine
Description
1-(2-Methoxyphenyl)-4-(5-{[(2-methoxyphenyl)sulfonyl]methyl}-2-furoyl)piperazine is a structurally complex arylpiperazine derivative featuring:
- A piperazine core substituted at the 1-position with a 2-methoxyphenyl group.
- A 2-furoyl moiety at the 4-position, further modified at the 5-position of the furan ring with a [(2-methoxyphenyl)sulfonyl]methyl group.
This compound combines multiple pharmacophores: the arylpiperazine motif (common in CNS-targeting agents), a furan-based acyl group, and a sulfonylmethyl substituent. Its design likely aims to optimize receptor affinity, selectivity, or pharmacokinetic properties compared to simpler analogs .
Properties
Molecular Formula |
C24H26N2O6S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-[5-[(2-methoxyphenyl)sulfonylmethyl]furan-2-yl]methanone |
InChI |
InChI=1S/C24H26N2O6S/c1-30-20-8-4-3-7-19(20)25-13-15-26(16-14-25)24(27)22-12-11-18(32-22)17-33(28,29)23-10-6-5-9-21(23)31-2/h3-12H,13-17H2,1-2H3 |
InChI Key |
OJPBFIHWCIRQCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(O3)CS(=O)(=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogs can be categorized by key substituents:
Key Observations :
- Antibacterial Activity : Simpler arylpiperazines like Compound 2 () show broad-spectrum antibacterial effects, suggesting the target compound’s methoxyphenyl and sulfonyl groups may enhance or modify such activity .
- Receptor Binding : The nitrobenzyl-piperidine analog (Ki = 54 nM for D2) highlights the impact of bulky substituents on dopamine receptor affinity. The target compound’s sulfonylmethyl-furoyl group may similarly influence steric/electronic interactions .
- 5-HT1A Antagonism : p-MPPI’s benzamidoethyl chain enables competitive 5-HT1A antagonism. The target compound’s furoyl-sulfonylmethyl group could alter receptor selectivity or pharmacokinetics .
Docking and Structure-Activity Relationship (SAR)
- Dopamine D2 : Bulky substituents (e.g., nitrobenzyl in ) occupy hydrophobic pockets in the orthosteric site. The target’s sulfonylmethyl-furoyl may shift binding to allosteric regions or reduce affinity due to steric clashes .
- 5-HT1A : p-MPPI’s benzamidoethyl chain forms hydrogen bonds with Ser373 and Tyr390. The target’s furan oxygen could mimic these interactions, but sulfonyl groups may alter polarity .
Preparation Methods
Synthesis of 1-(2-Methoxyphenyl)Piperazine
The piperazine core is functionalized at the N-1 position via nucleophilic aromatic substitution. A representative protocol involves:
-
Reagents : 2-Methoxyaniline, bis(2-chloroethyl)amine, potassium carbonate
-
Conditions : Reflux in toluene (12 h, 110°C) under nitrogen.
-
Yield : ~70% after recrystallization from hexane/ethyl acetate.
Mechanistic Insight : The reaction proceeds via SNAr, where the methoxy group activates the aromatic ring toward displacement by the piperazine nitrogen.
Synthesis of 5-{[(2-Methoxyphenyl)Sulfonyl]Methyl}-2-Furoic Acid
The furoyl-sulfonyl intermediate is prepared through:
-
Sulfonylation : 2-Methoxyphenylsulfonyl chloride reacts with 5-(hydroxymethyl)furan-2-carboxylic acid in dichloromethane (DCM) with triethylamine (TEA).
-
Activation : Conversion to acyl chloride using thionyl chloride (SOCl₂) in anhydrous DCM.
Critical Parameters :
-
Temperature control (<0°C) during sulfonylation minimizes side reactions.
-
Excess SOCl₂ (2.5 eq) ensures complete acid activation.
Coupling of Intermediates
Acylation of 1-(2-Methoxyphenyl)Piperazine
The activated furoyl chloride reacts with the piperazine derivative under Schotten-Baumann conditions:
-
Solvent : Dichloromethane/water biphasic system
-
Base : Sodium hydroxide (2M aqueous)
Yield Optimization :
| Factor | Optimal Value | Impact on Yield |
|---|---|---|
| Molar Ratio (Acyl:Piperazine) | 1:1.2 | Prevents diacylation |
| Reaction Time | 6–8 h | Maximizes conversion |
| Base Concentration | 2M NaOH | Neutralizes HCl efficiently |
Post-reaction, the product is extracted with DCM, dried (MgSO₄), and concentrated.
Sulfonylation and Final Functionalization
Introduction of the Sulfonylmethyl Group
The pre-sulfonylated furoyl intermediate already contains the sulfonyl group, but alternative routes involve late-stage sulfonylation:
-
Reagents : 2-Methoxyphenylsulfonyl chloride, sodium hydride (NaH)
Challenges :
-
Competing N-sulfonylation at the piperazine’s secondary amine.
-
Solution : Use of bulky bases (e.g., DBU) to deprotonate the methylene group selectively.
Purification and Characterization
Crystallization Techniques
Polymorph control is critical for pharmaceutical relevance. Methods include:
-
Solvent-Antisolvent Pairing : Ethanol (solvent) + tert-butyl methyl ether (antisolvent).
-
Cooling Gradient : Slow cooling from 50°C → 0°C over 12 h to obtain Form A.
Analytical Validation :
-
HPLC Purity : >99% (C18 column, acetonitrile/water gradient).
-
¹H NMR : Key peaks include δ 7.8–8.1 ppm (aromatic protons), δ 4.3 ppm (sulfonylmethyl CH₂).
Scale-Up and Industrial Considerations
Q & A
Advanced Research Question
- Sulfonyl Group : Acts as a hydrogen-bond acceptor, enhancing affinity for GPCRs (e.g., serotonin receptors) . Computational studies suggest the sulfonyl group stabilizes ligand-receptor interactions via polar contacts .
- 2-Methoxyphenyl : The methoxy substituent’s electron-donating nature increases π-π stacking with aromatic residues in receptor pockets, as seen in crystallographic data for related compounds (e.g., PDB ID: 6WGT) .
Contradictions : Some studies report reduced activity when methoxy groups are ortho-substituted due to steric hindrance, necessitating molecular docking validation .
What analytical techniques are critical for characterizing this compound’s purity and stability?
Basic Research Question
- Chromatography : HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) resolves impurities .
- Spectroscopy :
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hydrolytic stability of the sulfonyl ester bond .
How do structural modifications of the furoyl group affect cytotoxic activity in cancer cell lines?
Advanced Research Question
Comparative studies on furoyl-modified piperazines (e.g., MDA-MB-231 cells) reveal:
- 5-Substituted Furoyls : Derivatives with sulfonylmethyl groups show IC50 values 2–3× lower than unsubstituted analogs, likely due to enhanced membrane permeability .
- Mechanism : Apoptosis induction via caspase-3 activation (confirmed by flow cytometry) .
Data Gaps : Limited in vivo data exist; conflicting reports on selectivity between cancer and normal cells require dose-response validation .
What computational strategies are effective for predicting this compound’s pharmacokinetic properties?
Advanced Research Question
- ADME Prediction : SwissADME or QikProp models estimate:
- Metabolism : CYP3A4-mediated oxidation of the methoxyphenyl group predicted via in silico docking (Glide SP score: −9.2 kcal/mol) .
How can crystallographic data resolve contradictions in reported bioactivity?
Advanced Research Question
X-ray diffraction of analogous compounds (e.g., 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine) clarifies:
- Conformational Flexibility : The piperazine ring adopts a chair conformation, optimizing binding to helical receptors (e.g., β2-adrenergic) .
- Packing Analysis : Hydrogen-bond networks (e.g., N–H···O) explain solubility discrepancies in polar vs. nonpolar solvents .
What in vitro assays are recommended for initial screening of receptor selectivity?
Basic Research Question
- Radioligand Binding : Compete with -ketanserin for 5-HT2A receptors (IC50 < 100 nM indicates high affinity) .
- Functional Assays : Calcium flux assays (FLIPR) for GPCR activation; EC50 values < 1 µM suggest agonism .
Pitfalls : Off-target effects on dopamine receptors (D2/D3) require counter-screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
